molecular formula C9H18O4 B8714625 Ethyl 2-(1-ethoxyethoxy)propanoate CAS No. 37101-80-7

Ethyl 2-(1-ethoxyethoxy)propanoate

Cat. No.: B8714625
CAS No.: 37101-80-7
M. Wt: 190.24 g/mol
InChI Key: PDPLXOZIQCYODY-UHFFFAOYSA-N
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Description

Structural Characteristics and Molecular Composition

Molecular Formula and Weight Analysis

The molecular formula $$ \text{C}9\text{H}{18}\text{O}_4 $$ reflects a composition of nine carbon atoms, eighteen hydrogen atoms, and four oxygen atoms. The molecular weight, calculated as 190.24 g/mol, arises from the additive contributions of its functional groups:

  • Ethoxyethoxy moiety : $$ \text{CH}3\text{CH}2\text{OCH}(\text{OCH}2\text{CH}3) $$, contributing 118.17 g/mol.
  • Propanoate ester : $$ \text{CH}3\text{CH}2\text{COOCH}2\text{CH}3 $$, contributing 72.07 g/mol.

A comparative analysis with simpler esters, such as ethyl 2-ethoxypropanoate ($$ \text{C}7\text{H}{14}\text{O}_3 $$, 146.18 g/mol), highlights the mass increase attributable to the additional ethoxy group in ethyl 2-(1-ethoxyethoxy)propanoate.

Table 1: Molecular Comparison with Structural Analogues
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound $$ \text{C}9\text{H}{18}\text{O}_4 $$ 190.24 Ethoxyethoxy, propanoate ester
Ethyl 2-ethoxypropanoate $$ \text{C}7\text{H}{14}\text{O}_3 $$ 146.18 Ethoxy, propanoate ester
2-[2-(2-Ethenoxyethoxy)ethoxy]ethyl propanoate $$ \text{C}{11}\text{H}{20}\text{O}_5 $$ 232.27 Ethenoxyethoxy, propanoate ester

Stereochemical Configuration and Conformational Isomerism

The compound contains two undefined stereocenters, as indicated by ChemSpider data, suggesting it may exist as a racemic mixture or adopt multiple conformations. While no direct studies on its conformational isomerism are available, analogous cyclohexane derivatives (e.g., trans-1-ethyl-2-methylcyclohexane) demonstrate that bulky substituents favor equatorial positions to minimize steric strain. By extension, the ethoxyethoxy group in this compound likely adopts equatorial-like orientations in cyclic conformers to reduce van der Waals repulsions.

The SMILES notation $$ \text{CCOC(C)OC(C)C(=O)OCC} $$ reveals a central oxygen atom connecting two ethoxy groups and a methyl branch, creating a chiral center. However, the absence of defined stereochemistry in literature implies that synthetic routes may produce diastereomers with distinct physicochemical profiles.

Functional Group Architecture: Ethoxyethoxy and Propanoate Moieties

Ethoxyethoxy Group

This moiety ($$ \text{-OCH}(\text{OCH}2\text{CH}3)\text{CH}_3 $$) consists of two ethoxy units linked via an oxygen atom. The ether linkages confer hydrophobicity, while the branching at the central oxygen atom introduces steric hindrance, potentially slowing nucleophilic attacks at the ester carbonyl.

Propanoate Ester

The propanoate group ($$ \text{-COOCH}2\text{CH}3 $$) is a classic ester functional group, susceptible to hydrolysis under acidic or basic conditions. The electron-withdrawing carbonyl group polarizes the adjacent C-O bond, enhancing reactivity toward nucleophiles.

Synergistic Effects

The proximity of the ethoxyethoxy and propanoate groups creates an electron-rich environment around the ester carbonyl, which may stabilize transition states in reactions such as transesterification. This interplay is absent in simpler analogues like ethyl 2-ethoxypropanoate, underscoring the structural uniqueness of the compound.

Comparative Analysis with Structural Analogues

Ethyl 2-Ethoxypropanoate

This analogue lacks the additional ethoxy group, resulting in a lower molecular weight (146.18 g/mol vs. 190.24 g/mol) and reduced steric bulk. The simplified structure likely enhances solubility in polar solvents compared to this compound.

2-[2-(2-Ethenoxyethoxy)ethoxy]ethyl Propanoate

With an ethenoxy group and extended ethoxy chain, this compound exhibits higher molecular weight (232.27 g/mol) and increased hydrophobicity. The unsaturated ethenoxy moiety introduces potential sites for polymerization, a feature absent in the fully saturated this compound.

Properties

CAS No.

37101-80-7

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

ethyl 2-(1-ethoxyethoxy)propanoate

InChI

InChI=1S/C9H18O4/c1-5-11-8(4)13-7(3)9(10)12-6-2/h7-8H,5-6H2,1-4H3

InChI Key

PDPLXOZIQCYODY-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC(C)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

This compound

  • Key substituents : Ethoxyethyl ether group at C2.
  • Polarity : Moderate polarity due to ester and ether groups.
  • Reactivity : Susceptible to hydrolysis under acidic or basic conditions, typical of esters.

2-Phenoxyethyl propanoate (CAS: MFCD00027006)

  • Key substituents: Phenoxy group at C2 instead of ethoxyethoxy.
  • Polarity: Lower polarity compared to this compound due to the aromatic phenoxy group.
  • Applications : Used in fragrances and as a plasticizer intermediate .

Haloxyfop ethoxyethyl ester (CAS: Not provided)

  • Key substituents: Chlorinated pyridine and phenoxy groups attached to the propanoate backbone.
  • Applications : Herbicide with selective activity against grasses .

Potassium 2-(1'-ethoxy)ethoxypropanoate (CAS: 100743-68-8)

  • Key substituents: Ionic potassium salt form of the ethoxyethoxypropanoate group.
  • Applications : Flavoring agent in food due to enhanced water solubility compared to the ester form .

Physicochemical Properties

Compound Boiling Point Solubility Stability Key Data Source
This compound Not reported Likely organic-soluble Stable under inert conditions
2-Phenoxyethyl propanoate Not reported Insoluble in water Stable at room temperature
Potassium 2-(1'-ethoxy)ethoxypropanoate Not reported Water-soluble Hygroscopic
Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate Not reported Organic solvents Sensitive to hydrolysis

Q & A

Basic Research Question

  • Key Methods :
    • Esterification : Reacting propanoic acid derivatives with ethanol under acid catalysis (e.g., H₂SO₄) to form the ester backbone .
    • Etherification : Introducing the ethoxyethoxy group via nucleophilic substitution or coupling reactions. Pd-based catalysts (e.g., PdCl₂(dppf)CH₂Cl₂) are effective for cross-coupling steps, with yields >95% under inert atmospheres (Ar) and temperatures of 80–120°C .
    • Solvent Optimization : Polar aprotic solvents like DMF or 1,4-dioxane enhance reaction efficiency by stabilizing intermediates .
  • Critical Factors :
    • Catalyst selection (e.g., Pd vs. Ni) impacts regioselectivity.
    • Temperature control (80–120°C) minimizes side reactions like hydrolysis .

How can spectroscopic techniques validate the structural integrity of this compound?

Basic Research Question

  • Methodological Approach :
    • ¹H/¹³C NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 3.5–4.3 ppm (ethoxyethoxy CH₂), and δ 4.1–4.3 ppm (ester COOCH₂) confirm backbone and substituents .
    • IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-O-C ether/ester) .
    • Mass Spectrometry : Molecular ion peak at m/z ≈ 204 (C₉H₁₆O₄) and fragmentation patterns verify the ethoxyethoxy moiety .

What mechanistic strategies enhance regioselectivity during ethoxyethoxy group installation?

Advanced Research Question

  • Optimization Strategies :
    • Catalyst Design : Palladium complexes with bulky ligands (e.g., dppf) favor selective coupling at the ethoxy site by steric hindrance .
    • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 0.67 hours vs. 12 hours) and improves selectivity via uniform heating .
    • Protecting Groups : Temporary protection of the ester carbonyl (e.g., silyl ethers) prevents undesired nucleophilic attack during etherification .
  • Data Contradictions : reports high yields (>95%) with Pd catalysts, but competing pathways (e.g., over-reduction) may require iterative optimization .

How does the ethoxyethoxy group affect hydrolytic stability under varying pH conditions?

Advanced Research Question

  • Experimental Design :
    • Acidic Conditions (pH <3) : The ether linkage undergoes slow cleavage via SN1 mechanisms, releasing ethanol and forming propanoic acid derivatives. Stability tests at 25°C show <10% degradation over 24 hours .
    • Basic Conditions (pH >10) : Ester hydrolysis dominates, but the ethoxyethoxy group remains intact. Kinetic studies in NaOH (1M, 60°C) reveal t₁/₂ ≈ 6 hours .
  • Contradictions : suggests stability in biological buffers, while highlights sensitivity to strong acids. Contextualize based on application (e.g., drug delivery vs. synthetic intermediates) .

What role does this compound play in pharmaceutical intermediate synthesis?

Application-Focused Question

  • Case Studies :
    • Prodrug Design : The ethoxyethoxy group enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted compounds .
    • Polymer Synthesis : Acts as a monomer in biodegradable polymers (e.g., polyesters) due to hydrolyzable ether-ester linkages .
    • Pesticide Intermediates : Used in herbicides (e.g., quizalofop-P-ethyl derivatives) to modulate solubility and bioavailability .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Safety and Compliance

  • Hazard Mitigation :
    • Respiratory Protection : Use NIOSH-approved P95 respirators for aerosolized particles; OV/AG/P99 filters for vapor exposure .
    • Skin/Eye Protection : Full-body chemical suits and goggles mandatory due to H315 (skin irritation) and H319 (eye irritation) classifications .
    • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous runoff to prevent environmental contamination .
  • Storage : Stable at 25°C in airtight containers; incompatible with strong oxidizers (e.g., HNO₃) .

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